2-Chloro-3-(chloromethyl)naphthalene
Description
Contextualization of Halogenated Naphthalenes in Modern Organic Chemistry
Halogenated naphthalenes are a class of naphthalene (B1677914) derivatives where one or more hydrogen atoms on the naphthalene ring are substituted by halogen atoms such as chlorine or bromine. google.comgoogle.comacs.org These compounds have garnered considerable attention in organic chemistry due to their versatile reactivity and utility as synthetic intermediates. google.comgoogle.com The presence of halogen substituents significantly modifies the electronic properties of the naphthalene core, influencing its reactivity in subsequent chemical transformations.
Historically, halogenated naphthalenes found use in various industrial applications. More recently, their primary role has shifted to that of crucial building blocks in organic synthesis. They are particularly valued as precursors in cross-coupling reactions, where the halogen atom can be readily substituted with a wide range of other functional groups, facilitating the construction of highly functionalized and complex molecular architectures. This reactivity makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and photosensitive materials. google.com For instance, specific halogenated naphthalene derivatives serve as intermediates in the production of insulating oils and other specialized materials. google.com The ability to introduce halogens at specific positions on the naphthalene ring with high regioselectivity is a key focus of ongoing research, as it allows for precise control over the final structure and properties of the target molecules. researchgate.netanr.frthieme-connect.comthieme-connect.com
Strategic Importance of 2-Chloro-3-(chloromethyl)naphthalene within Naphthalene Functionalization
Within the diverse family of halogenated naphthalenes, this compound stands out as a strategically important intermediate for the synthesis of polysubstituted naphthalene derivatives. This compound, with the chemical formula C₁₁H₈Cl₂, possesses two distinct types of chlorine substituents: a chlorine atom directly attached to the aromatic naphthalene ring at the 2-position, and a chloromethyl group (-CH₂Cl) at the 3-position. This structural arrangement provides two reactive sites with different chemical reactivities, which can be exploited for selective functionalization.
The chlorine atom in the chloromethyl group is highly reactive towards nucleophilic substitution, as the chlorine acts as a good leaving group. This allows for the easy introduction of a variety of nucleophiles, such as amines, thiols, and carbanions, to form new derivatives at the 3-position. This reactivity is fundamental to its role as an electrophilic building block. For example, it can be used to synthesize naphthylacetic acid derivatives through nucleophilic substitution reactions.
Simultaneously, the chlorine atom at the 2-position of the naphthalene ring is less reactive towards simple nucleophilic substitution but is amenable to transformations such as cross-coupling reactions. This dual reactivity allows for a stepwise and controlled functionalization of the naphthalene core. A synthetic strategy could first involve a reaction at the more reactive chloromethyl group, followed by a subsequent transformation at the less reactive chloro-substituent on the ring. This hierarchical reactivity makes this compound a valuable tool for accessing complex, highly substituted naphthalenes that would be difficult to synthesize through other methods. rsc.orgrsc.org Its utility has been demonstrated in the synthesis of intermediates for pharmaceuticals, agrochemicals, and dyes. Furthermore, the chloromethyl group can participate in cross-linking reactions, making it useful in the development of polymers and resins with enhanced thermal and mechanical properties.
Data Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈Cl₂ |
| Molecular Weight | 211.08 g/mol |
| CAS Number | 166042-74-6 |
| Appearance | White to pale yellow solid |
| InChI Key | QWAKCYVLWFZTGH-UHFFFAOYSA-N |
This table is based on data from reference .
Data Table 2: Reactivity of this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloromethyl group is susceptible to substitution by various nucleophiles (e.g., amines, thiols). |
| Oxidation | The compound can be oxidized to form the corresponding naphthoquinones. |
| Reduction | Reduction of the chloromethyl group can lead to the formation of methyl derivatives. |
| Cross-Coupling Reactions | The chlorine atom on the naphthalene ring can participate in cross-coupling reactions to form new C-C bonds. |
| Polymerization | The chloromethyl group can facilitate cross-linking reactions in the synthesis of polymers and resins. |
This table is based on data from reference .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCYVLWFZTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166042-74-6 | |
| Record name | 2-chloro-3-(chloromethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 3 Chloromethyl Naphthalene
Regioselective Chlorination Approaches in Naphthalene (B1677914) Systems
The substitution pattern of the naphthalene ring is highly dependent on the reaction conditions and the directing effects of existing substituents. Achieving the desired 2,3-disubstituted pattern for 2-chloro-3-(chloromethyl)naphthalene necessitates precise control over the chlorination and chloromethylation steps.
Direct Halogenation Strategies for Naphthalene Ring Functionalization
Direct halogenation of naphthalene typically leads to substitution at the 1-position (α-position) due to the higher stability of the corresponding carbocation intermediate. thieme-connect.de For instance, the chlorination of naphthalene itself, often carried out with chlorine gas, results primarily in 1-chloronaphthalene (B1664548), along with smaller amounts of 2-chloronaphthalene (B1664065) and more highly chlorinated derivatives. wikipedia.org Achieving substitution at the 2-position (β-position) often requires specific catalysts or reaction conditions that can override the inherent electronic preferences of the naphthalene ring.
The presence of a deactivating group, such as a chlorine atom already on the ring, will direct subsequent electrophilic substitution. However, the synthesis of this compound typically involves the introduction of the chloromethyl group onto a pre-existing 2-chloronaphthalene molecule, a process discussed in the following section.
Side-Chain Chloromethylation Techniques for Naphthalene Derivatives
A common and direct route to this compound is the chloromethylation of 2-chloronaphthalene. This electrophilic aromatic substitution reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. The reaction is typically performed using reagents like paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. thieme-connect.de
One documented method for a similar transformation, the chloromethylation of naphthalene to yield 1-chloromethylnaphthalene, utilizes a mixture of paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at elevated temperatures. wikipedia.org For the synthesis of this compound, a reported method involves the use of chlorosulfonic acid and dimethoxymethane (B151124) with a zinc iodide catalyst in dichloromethane (B109758) at low temperatures (5-10°C) to achieve good yields. The conditions for these reactions are critical to control the position of the incoming chloromethyl group and to prevent the formation of diarylmethane byproducts, which can occur with highly reactive aromatic compounds like naphthalene derivatives. thieme-connect.de
Precursor Chemistry and Reaction Pathways Leading to this compound
Beyond the direct chloromethylation of 2-chloronaphthalene, multi-step synthetic sequences starting from different naphthalene precursors offer alternative routes to this compound.
Synthesis via Naphthalene Carboxylic Acid Derivatives
A plausible, albeit less direct, synthetic pathway to this compound involves the use of a naphthalene carboxylic acid precursor. This multi-step approach would entail the synthesis of 2-chloro-3-naphthalenecarboxylic acid, followed by its conversion to the target molecule.
A potential route to 2-chloro-3-naphthalenecarboxylic acid could start from 3-amino-2-naphthoic acid via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide using a copper(I) halide catalyst via a diazonium salt intermediate. nih.gov In this case, the amino group at the 3-position would be replaced by a chlorine atom.
Once 2-chloro-3-naphthalenecarboxylic acid is obtained, it can be converted to this compound in a two-step process. First, the carboxylic acid is reduced to the corresponding alcohol, 2-chloro-3-naphthylmethanol. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org
The second step involves the conversion of the primary alcohol, 2-chloro-3-naphthylmethanol, to the desired chloromethyl compound. This can be accomplished by treating the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrogen chloride.
Multi-step Reaction Sequences for Chloro-Methyl Naphthalene Scaffolds
An alternative multi-step synthesis could commence with 2,3-dimethylnaphthalene. The first step would be the oxidation of one of the methyl groups to a carboxylic acid, yielding 3-methyl-2-naphthoic acid. This can be followed by chlorination of the aromatic ring to introduce a chlorine atom at the 2-position, which would then be followed by the conversion of the carboxylic acid group to a chloromethyl group as described in the previous section.
Another approach involves the side-chain chlorination of a suitable methyl-substituted naphthalene precursor. For instance, the synthesis of 2-(chloromethyl)naphthalene (B1583795) can be achieved through the side-chain chlorination of 2-methylnaphthalene. A similar strategy could be envisioned starting from 2-chloro-3-methylnaphthalene (B11910210). The synthesis of 2-chloro-3-methylnaphthalene itself can be accomplished through various synthetic routes. The subsequent step would be the selective free-radical chlorination of the methyl group to afford this compound.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In the direct chloromethylation of 2-chloronaphthalene, the choice of Lewis acid catalyst and the reaction temperature are crucial. For example, using a catalyst system of chlorosulfonic acid and zinc iodide in dichloromethane at a controlled low temperature of 5-10°C has been reported to provide good yields. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, has also been shown to improve the yields of chloromethylation reactions of other aromatic hydrocarbons. iosrjournals.org
Below is a table summarizing various reaction conditions and yields for related synthetic transformations, which can provide insights into the optimization of the synthesis of this compound.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-Chloronaphthalene | Chlorosulfonic acid, dimethoxymethane, zinc iodide, dichloromethane, 5-10°C | This compound | Good | |
| Naphthalene | Paraformaldehyde, glacial acetic acid, phosphoric acid, conc. HCl, 80-85°C | 1-Chloromethylnaphthalene | 74-77% | wikipedia.org |
| 2-Naphthoic acid | Thionyl chloride, reflux | 2-Naphthoyl chloride | 100% | chemicalbook.com |
| Carboxylic Acids | Lithium aluminum hydride (LiAlH₄), dry ether | Primary Alcohols | High | chemguide.co.uklibretexts.org |
| m-Xylene | Paraformaldehyde, HCl, Quaternary ammonium salt (PTC), 80°C | Chloromethylated m-xylenes | High | iosrjournals.org |
Catalyst Systems in Naphthalene Chlorination
The synthesis of the precursor, 2-chloronaphthalene, is achieved through the direct electrophilic chlorination of naphthalene. This reaction typically produces a mixture of two monochlorinated isomers, 1-chloronaphthalene and 2-chloronaphthalene, along with more substituted products. wikipedia.org The choice of catalyst is critical for controlling the regioselectivity of this reaction and for facilitating the subsequent chloromethylation step.
Lewis acid catalysts are essential for activating the halogen molecule in electrophilic aromatic chlorination. docbrown.info They function by polarizing the chlorine molecule, creating a potent electrophile (Cl⁺) that can attack the electron-rich naphthalene ring. docbrown.info For naphthalene chlorination, metal chlorides such as copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃) have demonstrated significant catalytic activity. researchgate.net Studies have shown that CuCl₂ has the highest activity for naphthalene chlorination at temperatures between 200–350 °C, acting as a strong chlorinating agent. researchgate.net Iron chlorides are also effective, though typically at slightly lower temperature ranges (200–250 °C). researchgate.net The mechanism in these cases is believed to involve dechlorination-oxychlorination cycles of the metal species. researchgate.net
Once 2-chloronaphthalene is obtained, it undergoes chloromethylation. This reaction, a type of Friedel-Crafts alkylation, introduces the chloromethyl (-CH₂Cl) group. This step also requires a catalyst, often a Lewis acid or a strong protic acid, to generate the electrophilic species from reagents like paraformaldehyde and hydrogen chloride. thieme-connect.de Commonly employed catalysts for the chloromethylation of aromatic rings include zinc(II) chloride, aluminum trichloride (B1173362), and tin(IV) chloride. thieme-connect.de Protic acids such as sulfuric acid, phosphoric acid, and acetic acid can also provide sufficient catalytic effect. thieme-connect.de For highly reactive substrates like naphthalene derivatives, the choice of catalyst is crucial to prevent the formation of diarylmethane byproducts. thieme-connect.de
| Reaction Step | Catalyst Type | Examples | Function/Notes |
|---|---|---|---|
| Naphthalene Chlorination | Lewis Acid (Metal Halide) | Copper(II) chloride (CuCl₂), Iron(III) chloride (FeCl₃) | Activates Cl₂ for electrophilic attack. CuCl₂ shows high activity at 200–350 °C. researchgate.net |
| Lewis Acid | Aluminum chloride (AlCl₃) | Acts as a halogen carrier, generating the Cl⁺ electrophile. docbrown.info | |
| 2-Chloronaphthalene Chloromethylation | Lewis Acid | Zinc(II) chloride (ZnCl₂), Aluminum trichloride (AlCl₃), Tin(IV) chloride (SnCl₄) | Most frequently used for chloromethylation with formaldehyde (B43269) and HCl. thieme-connect.de |
| Protic Acid | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄), Acetic acid (AcOH) | Can catalyze the reaction, often used in conjunction with other reagents. thieme-connect.de |
Solvent Effects and Temperature Control in Chloromethylation Reactions
Solvent selection and precise temperature control are paramount in the chloromethylation of 2-chloronaphthalene to maximize yield and selectivity while minimizing byproduct formation. Since aromatic compounds can be viscous or solid, a solvent is often necessary to ensure a homogeneous reaction medium. google.com
The polarity of the solvent can significantly influence the reaction pathway. Polar solvents can stabilize the cationic arenium ion intermediate that forms during electrophilic aromatic substitution, which can affect the reaction rate. quora.com For the chloromethylation of aromatic compounds, a range of solvents has been utilized, including chlorinated hydrocarbons, carbon disulfide (CS₂), and acetic acid (AcOH). google.com The use of excess aromatic hydrocarbon as the solvent is also a common practice. google.com However, non-polar solvents have also been employed to reduce the formation of byproducts. The choice is often a balance, as the appropriate solvent can exhibit a synergistic effect, improving both yield and selectivity. google.com
Temperature is another critical parameter that dictates the outcome of the reaction. Electrophilic substitutions on the naphthalene ring are sensitive to temperature, which can affect the ratio of isomers formed. Lower temperatures generally favor the formation of the kinetically controlled product and can enhance selectivity. mdpi.com In chloromethylation, controlling the temperature is crucial for preventing side reactions, particularly the formation of diarylmethane byproducts, which is a common issue with highly reactive substrates like naphthalenes. thieme-connect.de For instance, a procedure for the chloromethylation of various aromatic hydrocarbons recommends a controlled temperature of 50 °C. researchgate.net
| Parameter | Condition | Effect on Chloromethylation | Reference |
|---|---|---|---|
| Solvent | Chlorinated Hydrocarbons (e.g., Dichloromethane) | Commonly used for solid or viscous aromatic substrates. | google.com |
| Acetic Acid (AcOH) | Can act as both a solvent and a co-catalyst. | google.comresearchgate.net | |
| Non-polar Solvents (e.g., Benzene) | May help minimize the formation of certain byproducts. | ||
| Temperature | Low Temperature (e.g., -15 °C to 10°C) | Generally increases regioselectivity and minimizes byproducts like dinitronaphthalenes in related electrophilic substitutions. | mdpi.com |
| Moderate Temperature (e.g., 50 °C) | Can be optimal for achieving a reasonable reaction rate while maintaining control over the reaction. | researchgate.net |
Green Chemistry Principles in the Synthesis of Halogenated Naphthalene Derivatives
The synthesis of halogenated naphthalene derivatives, including this compound, traditionally involves methods that can be at odds with the principles of green chemistry. indianchemicalsociety.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of halogenated aromatics aims to enhance sustainability, safety, and efficiency.
A core principle of green chemistry is the use of catalysis. Catalytic reactions are preferred over those using stoichiometric reagents because they minimize waste by being effective in small amounts and allowing for regeneration and recycling. nih.gov The development of recyclable heterogeneous catalysts, such as those supported on polymers or zeolites, is a key area of research. mdpi.comnih.govmdpi.com These solid catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net
The choice of solvent is another critical aspect. Many traditional syntheses employ hazardous and volatile organic solvents, such as chlorinated hydrocarbons. google.comnih.gov Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or ionic liquids, or designing solvent-free reaction conditions. indianchemicalsociety.comnih.gov For example, research has explored phase transfer catalysis in aqueous media for chloromethylation, which can improve yields while using a more environmentally benign solvent system. researchgate.net
Furthermore, green chemistry emphasizes designing processes that are inherently safer. This includes developing alternative reaction pathways that avoid harsh reagents. An example is electrocatalytic halogenation, which can use simple, abundant salts like sodium chloride as the halogen source in a more controlled and potentially safer manner than traditional methods. researchgate.net This approach can also utilize sources like seawater, presenting a sustainable route for chlorine chemistry. researchgate.net
Finally, the principle of designing for degradation is particularly relevant for halogenated aromatic compounds, which are often persistent environmental pollutants. nih.gov While the target molecule's structure is fixed, green chemistry encourages a broader perspective where chemists aim to design new molecules that possess the desired functionality but are also biodegradable, thus preventing long-term environmental accumulation.
Advanced Spectroscopic and Structural Analysis Methodologies for 2 Chloro 3 Chloromethyl Naphthalene
Chromatographic and Separation Science Methodologies for Purity Profiling
The purity assessment of 2-Chloro-3-(chloromethyl)naphthalene is critical for its application in chemical synthesis and research. Chromatographic and separation science methodologies are indispensable for identifying and quantifying impurities, which may include positional isomers and byproducts from the manufacturing process. The choice of technique is dictated by the volatility and polarity of the compound and its potential contaminants.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating isomers of substituted naphthalenes. A patent describing the separation of chloromethylnaphthalene isomers suggests that a C18 column with a methanol-water mobile phase can achieve effective separation google.com. The UV detector is commonly set at a wavelength where naphthalene (B1677914) derivatives exhibit strong absorbance, typically around 254-265 nm google.com.
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For chlorinated naphthalenes, GC provides high resolution and sensitivity. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer allows for the definitive identification of impurities based on their mass spectra and fragmentation patterns. Isomer-specific determination of polychlorinated naphthalenes has been successfully achieved using GC-MS, which is crucial for resolving this compound from other isomers that may be present as impurities researchgate.net.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of reactions ualberta.cauvic.caumich.edu. A sample is spotted on a plate coated with a stationary phase, such as silica gel, and developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The resulting spots can be visualized under UV light, and their retention factors (Rf values) can be compared to that of a standard to ascertain purity uvic.ca.
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique, particularly for charged analytes. While this compound is neutral, derivatization or the use of micellar electrokinetic chromatography (MEKC) could enable its analysis by CE. MEKC uses surfactants to form micelles that act as a pseudo-stationary phase, allowing for the separation of neutral compounds. This technique has been applied to the analysis of naphthalenesulfonate isomers, demonstrating its potential for separating closely related naphthalene derivatives nih.gov.
The following tables summarize typical conditions for the chromatographic analysis of compounds structurally related to this compound, which can be adapted for its purity profiling.
Table 1: High-Performance Liquid Chromatography (HPLC) Conditions for Isomer Separation
| Parameter | Condition |
|---|---|
| Stationary Phase | Octadecylsilane (C18) bonded silica |
| Mobile Phase | Methanol (B129727)/Water (e.g., 70:30 v/v) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 20 - 30 °C |
| Detection | UV at 254 - 265 nm |
| Injection Volume | 10 - 20 µL |
| Sample Concentration | 0.1 - 0.5 mg/mL |
(Data extrapolated from a method for separating chloromethylnaphthalene isomers google.com)
Table 2: Gas Chromatography (GC) Conditions for Purity Analysis| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | 50 - 350 m/z |
| Injection Mode | Splitless or Split (e.g., 20:1) |
(Representative conditions based on general methods for chlorinated hydrocarbons)
Table 3: Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1 v/v) |
| Development | In a saturated chamber |
| Visualization | UV light at 254 nm |
| Sample Preparation | Dissolved in a volatile solvent (e.g., dichloromethane (B109758) or acetone) |
(General conditions for the TLC of moderately polar organic compounds umich.edu)
Reactivity and Mechanistic Investigations of 2 Chloro 3 Chloromethyl Naphthalene
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group at the 3-position of 2-chloro-3-(chloromethyl)naphthalene is a primary benzylic-type halide. This structural feature makes the benzylic carbon an electrophilic center, prone to attack by a wide range of nucleophiles. The chlorine atom in the chloromethyl group is a good leaving group, facilitating substitution reactions. acs.org
Nucleophilic substitution at the chloromethyl group can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism. The preferred pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
Given that the chloromethyl group is a primary halide, an Sₙ2 mechanism is generally favored. In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
However, the benzylic-like nature of the carbon atom can also stabilize a potential carbocation intermediate through resonance with the naphthalene (B1677914) ring system. This stabilization could allow for an Sₙ1 pathway, particularly with weak nucleophiles in polar protic solvents that can solvate both the carbocation and the leaving group. The Sₙ1 reaction would proceed through a two-step mechanism involving the formation of a resonance-stabilized naphthylmethyl carbocation as the rate-determining step, followed by rapid attack of the nucleophile.
In practice, for primary benzylic halides, the Sₙ2 pathway is often predominant, but a mixed Sₙ1/Sₙ2 mechanism or a shift towards Sₙ1 can be observed under specific conditions that favor carbocation formation.
The electrophilic carbon of the chloromethyl group readily reacts with various heteroatom nucleophiles to form new carbon-heteroatom bonds.
Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as hydroxides, alkoxides, or carboxylates, lead to the formation of the corresponding alcohols, ethers, and esters. For instance, hydrolysis of this compound would yield 2-chloro-3-(hydroxymethyl)naphthalene.
Nitrogen Nucleophiles: Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, can displace the chloride to form primary, secondary, and tertiary amines, respectively. For example, reaction with anilines can produce N-(naphthalen-1-ylmethyl)aniline derivatives. derpharmachemica.com These reactions are fundamental in the synthesis of various nitrogen-containing naphthalene derivatives.
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols or thiophenols, are generally potent nucleophiles and react efficiently with this compound to form the corresponding thioethers.
The chloromethyl group of this compound can participate in carbon-carbon bond-forming reactions with carbon nucleophiles. A notable example is the palladium-catalyzed coupling with carbanions, such as those derived from malonic esters. acs.org
In a study on the nucleophilic dearomatization of chloromethylnaphthalene derivatives, it was demonstrated that these compounds can react with diethyl malonate in the presence of a palladium catalyst. acs.org While the primary focus of that research was on dearomatization, it also highlighted the potential for standard benzylation products via nucleophilic substitution. acs.org For instance, the reaction of 1-chloromethylnaphthalene with diethyl malonate in the presence of Pd(PPh₃)₄ and NaH in THF yielded the corresponding benzylation product in high yield. acs.org It is expected that this compound would undergo similar coupling reactions with various carbon nucleophiles.
Table 1: Palladium-Catalyzed Nucleophilic Substitution of Chloromethylnaphthalene Derivatives with Diethyl Malonate
| Substrate | Catalyst | Base | Solvent | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| 1-Chloromethylnaphthalene | Pd(PPh₃)₄ | NaH | THF | Diethyl 2-(naphthalen-1-ylmethyl)malonate | 91 | acs.org |
| Benzyl (B1604629) chloride | Pd(PPh₃)₄ | NaH | THF | Diethyl 2-benzylmalonate | 64 | acs.org |
Electrophilic Aromatic Substitution on the Naphthalene Ring
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity and rate of these reactions are governed by the directing and activating/deactivating effects of the existing chloro and chloromethyl substituents.
In electrophilic aromatic substitution of naphthalene, the incoming electrophile generally prefers to attack the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. youtube.comlibretexts.org However, the substituents on the ring play a crucial role in determining the final regiochemical outcome.
Chloro Group (at C2): The chloro group is an ortho, para-directing but deactivating substituent. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation. In the context of the 2-substituted naphthalene ring, this would direct incoming electrophiles primarily to the 1 and 3 positions. Since the 3-position is already substituted, the primary directing influence of the chloro group would be towards the 1-position.
Chloromethyl Group (at C3): The chloromethyl group (-CH₂Cl) is generally considered a weakly deactivating group due to the electron-withdrawing nature of the chlorine atom. Like other alkyl groups, it is an ortho, para-director. For the 3-substituted naphthalene ring, this would direct incoming electrophiles to the 2 and 4 positions. With the 2-position already occupied by a chloro group, the directing effect of the chloromethyl group would be primarily towards the 4-position.
Considering the combined effects of both substituents, the 1-position is activated by the chloro group at C2 (ortho), and the 4-position is activated by the chloromethyl group at C3 (ortho). Therefore, electrophilic attack is most likely to occur at the C1 and C4 positions. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions, including steric factors. The positions on the unsubstituted ring (C5, C6, C7, C8) are also potential sites for substitution, although generally less favored unless under forcing conditions.
Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the naphthalene ring. docbrown.info Based on the directing effects discussed, the major products would likely be 1-nitro-2-chloro-3-(chloromethyl)naphthalene and 4-nitro-2-chloro-3-(chloromethyl)naphthalene. youtube.com
Halogenation: Halogenation with reagents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst would introduce another halogen atom onto the ring, again predicted to occur at the 1 or 4 positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds with aromatic rings. wikipedia.orgmasterorganicchemistry.com These reactions typically require a strong Lewis acid catalyst like AlCl₃. iitk.ac.in For this compound, Friedel-Crafts reactions would be challenging due to the deactivating nature of the substituents. However, under forcing conditions, alkylation or acylation could potentially occur at the less sterically hindered positions of the naphthalene nucleus, likely the 1 or 4 positions, or positions on the unsubstituted ring. libretexts.orgwordpress.com
Radical Reactions Involving Chlorine Atoms
Radical reactions involving this compound are primarily initiated by the cleavage of one of the carbon-chlorine bonds to form radical intermediates. The stability of these radicals plays a crucial role in determining the reaction pathway.
Homolytic cleavage is the process where a chemical bond breaks, and each fragment retains one of the originally bonded electrons. chemistrysteps.com This process, often initiated by heat or light, results in the formation of two radical species. chemistrysteps.comyoutube.com In this compound, there are two different C-Cl bonds: the bond between the naphthalene ring and the chlorine atom (aryl-Cl) and the bond in the chloromethyl group (benzyl-Cl).
The energy required to break a bond homolytically is known as the bond dissociation energy (BDE). chemistrysteps.comstackexchange.com The C-H bond at the benzylic position (the carbon adjacent to an aromatic ring) is weaker than a typical alkyl C-H bond because the resulting benzylic radical is stabilized by resonance. masterorganicchemistry.comlibretexts.org This stabilization delocalizes the unpaired electron over the aromatic ring. libretexts.org Similarly, the benzylic C-Cl bond in the chloromethyl group is expected to have a lower BDE compared to the aryl-Cl bond. This is because the benzylic radical formed upon its cleavage is significantly stabilized by resonance with the naphthalene ring system. masterorganicchemistry.comlibretexts.org The aryl radical that would be formed from the cleavage of the C-Cl bond on the ring is less stable.
Therefore, under conditions that promote radical formation, the homolytic cleavage of the C-Cl bond in the chloromethyl group is the more favorable process, leading to the formation of a 2-chloro-naphthalen-3-ylmethyl radical and a chlorine radical.
Table 1: Relative Bond Dissociation Energies (Illustrative)
| Bond | Type | Relative BDE | Primary Radical Product |
| Naphthyl-CH₂–Cl | Benzylic | Lower | 2-Chloro-naphthalen-3-ylmethyl radical |
| Naphthyl–Cl | Aryl | Higher | 3-(Chloromethyl)naphthalen-2-yl radical |
This table illustrates the expected relative bond dissociation energies based on general principles of radical stability. Actual BDE values for this specific molecule require experimental determination.
The formation of the stabilized 2-chloro-naphthalen-3-ylmethyl radical opens pathways for various functionalization reactions. This benzylic radical can participate in a range of radical chain reactions. youtube.com
One common type of radical-initiated functionalization is halogenation, particularly with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org While this is a bromination reaction, the principle applies to chlorination under appropriate conditions. The reaction proceeds via a chain mechanism where a radical initiator generates a halogen radical, which then abstracts a hydrogen atom from the benzylic position to form the stabilized benzylic radical. libretexts.org This radical then reacts with a halogen molecule to form the product and a new halogen radical, which continues the chain. libretexts.org
Furthermore, the benzylic radical can be trapped by other molecules. For instance, in the presence of alkenes, a radical addition reaction can occur, leading to the formation of a new carbon-carbon bond. This type of reaction is central to many polymerization processes and complex molecule syntheses. nih.gov The cyclopentadienyl (B1206354) radical, a resonantly stabilized free radical, is known to be a key intermediate in the formation of naphthalene through radical-radical reactions in high-temperature environments. osti.govnih.gov
Reductive Dehalogenation Strategies and Mechanisms
Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including hydrogenation and metal-mediated reductions.
Catalytic hydrogenation is a common method for reductive dehalogenation. This process typically involves a metal catalyst, such as palladium or nickel, and a source of hydrogen. For this compound, selective dehalogenation can be challenging due to the presence of two C-Cl bonds. The benzylic C-Cl bond is generally more reactive and thus more susceptible to hydrogenolysis than the aryl-Cl bond.
Reductive coupling reactions are also possible, especially when using stronger reducing agents or under specific catalytic conditions. In these reactions, two molecules of the starting material can couple to form a dimer. For example, the reductive homocoupling of benzyl chlorides can lead to the formation of bibenzyl derivatives. nih.gov This process often involves the formation of a benzylic radical, which then dimerizes.
A system of phosphonic acid (H₃PO₃) and iodine has been reported for the dehalogenation of various benzyl halides, including chlorides, bromides, and iodides, to yield the corresponding reduced benzyl derivatives. rsc.org
Various metals can be used to mediate the reductive dehalogenation of organic halides. These reactions can proceed through different mechanisms depending on the metal and reaction conditions.
Active Metals (e.g., Zinc, Manganese): Metals like zinc (Zn) and manganese (Mn) can act as reducing agents, transferring electrons to the organic halide. In the case of this compound, the electron transfer would likely occur to the chloromethyl group, leading to the formation of a benzylic radical and a chloride ion. This radical can then abstract a hydrogen atom from the solvent or another hydrogen source to give the dehalogenated product. Cobalt-catalyzed reductive cross-coupling reactions between benzyl chlorides and aryl halides have been developed using manganese as the reductant. researchgate.net
Organometallic Intermediates (e.g., Grignard Reagents): The formation of organometallic reagents, such as Grignard reagents, from aryl or alkyl halides is a well-established method. However, the presence of two halide positions in this compound complicates this approach. The more reactive benzylic chloride would likely react first with magnesium to form a Grignard reagent, which could then potentially react with another molecule of the starting material.
Palladium-Catalyzed Reductions: Palladium catalysts are widely used for cross-coupling and reduction reactions. thieme-connect.com In the presence of a suitable hydrogen donor, such as a hydride source, Pd(0) catalysts can facilitate the reductive cleavage of C-Cl bonds. The mechanism often involves oxidative addition of the C-Cl bond to the Pd(0) center, followed by reductive elimination with a hydride to regenerate the catalyst and form the dehalogenated product.
Cyclization and Rearrangement Reactions Involving this compound
The bifunctional nature of this compound makes it a potential precursor for the synthesis of cyclic compounds.
Intramolecular cyclization could potentially occur to form acenaphthylene (B141429) or related structures. This would likely involve a dehalogenation step followed by the formation of a new carbon-carbon bond. For instance, if both chlorine atoms are removed by a reducing agent to generate a diradical or a dianionic species, subsequent ring closure could lead to the formation of a five-membered ring. The synthesis of naphthalene derivatives through electrophilic cyclization of alkynes is a known process. nih.gov
Palladium-catalyzed reactions of chloromethyl naphthalene derivatives can lead to dearomatization products. For example, in the presence of a nucleophile like diethyl malonate and a palladium catalyst, chloromethyl naphthalenes can be transformed into substituted carbocycles. acs.org This proceeds through the formation of an η³-benzylpalladium intermediate which activates the aromatic system for nucleophilic attack. acs.org
Rearrangement reactions of substituted naphthalenes can be induced by steric strain or under specific reaction conditions. acs.orgacs.org For example, severe steric hindrance between adjacent substituents on a naphthalene ring can lead to unexpected bond cleavages and rearrangements to relieve the strain. acs.org While specific rearrangement reactions involving this compound are not widely reported, the potential for such transformations exists, particularly under thermal or catalytic conditions that could promote migration of the chloromethyl group or other structural changes.
Computational Chemistry and Theoretical Studies on 2 Chloro 3 Chloromethyl Naphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For a molecule like 2-Chloro-3-(chloromethyl)naphthalene, DFT calculations, often using a basis set such as 6-31G(d,p) or cc-pVDZ, can predict its geometry, stability, and electronic characteristics. nanobioletters.com These calculations help in understanding how the electron density is distributed across the naphthalene (B1677914) core and how it is influenced by the two chlorine-containing substituents.
Studies on related chlorinated compounds demonstrate that DFT is effective in determining key properties. For instance, in an analysis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT was used to optimize the molecular geometry and confirm its structure, showing good correlation with experimental data. nanobioletters.com Similarly, applying DFT to this compound would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO would likely be distributed across the ring and the electrophilic chloromethyl group. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. malayajournal.org In a study on a different chlorinated imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating significant chemical stability. malayajournal.org A similar analysis for this compound would quantify its reactivity profile and pinpoint the regions most susceptible to nucleophilic or electrophilic attack.
Table 1: Representative FMO Data from Analogous Compounds This table presents typical values from computational studies on related aromatic compounds to illustrate the principles of FMO analysis.
| Parameter | Representative Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.2 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact. libretexts.orgresearchgate.net The map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an ESP map would likely show negative potential (red areas) concentrated around the chlorine atom attached directly to the naphthalene ring due to its high electronegativity and lone pairs. The area around the hydrogen atoms of the aromatic ring and the chloromethyl group would exhibit positive potential (blue areas), identifying them as sites for nucleophilic interaction. malayajournal.org This visualization helps predict intermolecular interactions, such as hydrogen bonding, and sites of chemical reactivity. malayajournal.orgchemrxiv.org
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is crucial for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, and, most importantly, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
For this compound, which serves as a chemical intermediate, understanding its reaction mechanisms is key. For example, in nucleophilic substitution reactions at the chloromethyl group, transition state calculations could model the approach of a nucleophile and the departure of the chloride leaving group. Studies on the gas-phase elimination of similar chloro-alkenes have used DFT to model four- and six-membered cyclic transition states, successfully predicting their relative reaction rates. researchgate.net Such calculations for this compound would clarify whether its reactions proceed through concerted or stepwise mechanisms and predict the activation energies involved. researchgate.net
Conformation Analysis and Stereochemical Considerations
While the naphthalene core of this compound is rigid, the chloromethyl group (-CH₂Cl) can rotate around the C-C single bond connecting it to the ring. Conformation analysis involves calculating the molecule's energy as this bond is rotated to identify the most stable arrangement (the global minimum) and any other low-energy conformers.
This analysis is vital because the molecule's conformation can influence its reactivity and how it packs in a crystal lattice. Although the barrier to rotation for the chloromethyl group is expected to be relatively low, identifying the preferred orientation is important for understanding its interactions with other molecules or at an enzyme's active site. In studies of more complex molecules, identifying the lowest energy conformer is a standard and critical step before further calculations are performed. nanobioletters.com
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods, particularly DFT, can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nanobioletters.comscielo.br These theoretical predictions are invaluable for interpreting experimental spectra and confirming a molecule's structure.
For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated and compared with experimental data to assign each peak to a specific atom in the molecule. nanobioletters.com Similarly, calculating the IR spectrum helps in assigning vibrational modes, such as the characteristic C-Cl and C-H stretches. scielo.br For example, a study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives successfully used DFT calculations to assign vibrational modes from experimental FTIR and Raman spectra. scielo.br This correlative approach between theoretical and experimental data provides a high degree of confidence in the structural characterization.
Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative) This table shows the principle of comparing theoretical and experimental data for a given compound. The values are representative.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - CH₂Cl | 4.60 | ~4.5 |
| ¹³C NMR (δ, ppm) - C-Cl | 130.5 | 131.2 |
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Beyond FMO analysis, a wide range of quantum chemical descriptors can be calculated to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These descriptors quantify various electronic and structural properties of a molecule. Key descriptors include:
Polarizability (α): Describes how easily the electron cloud can be distorted by an electric field. nih.gov
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature. researchgate.net
These descriptors are used to create mathematical models that correlate a molecule's structure with its biological activity or physical properties. nih.gov For classes of compounds like polychlorinated naphthalenes, QSAR models based on quantum chemical descriptors can predict properties like toxicity or environmental persistence without the need for extensive experimental testing. nih.gov Calculating these descriptors for this compound would allow it to be placed within the context of related compounds and enable prediction of its behavior.
Synthetic Applications of 2 Chloro 3 Chloromethyl Naphthalene As a Building Block
Synthesis of Functionalized Naphthalene (B1677914) Derivatives
The primary application of 2-Chloro-3-(chloromethyl)naphthalene is in the synthesis of diverse naphthalene derivatives through nucleophilic substitution at the highly reactive chloromethyl position. The chlorine atom in the -CH₂Cl group is an excellent leaving group, facilitating reactions with a wide array of nucleophiles.
Introduction of Oxygen-containing Moieties (e.g., ethers, esters, alcohols)
The introduction of oxygen-based functional groups can be readily achieved by reacting this compound with various oxygen nucleophiles.
Ethers: In a reaction analogous to the Williamson ether synthesis, this compound can be treated with alkoxides (RO⁻) or phenoxides (ArO⁻) to furnish the corresponding ethers. The reaction proceeds via an Sₙ2 mechanism, where the oxygen nucleophile displaces the chloride ion. The alkoxide or phenoxide is typically generated in situ by treating an alcohol or phenol with a strong base, such as sodium hydride (NaH).
Esters: Ester functionalities can be incorporated by reacting the substrate with a carboxylate salt (RCOO⁻), such as sodium acetate. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to form a (2-chloro-3-naphthalenyl)methyl ester.
Alcohols: Simple hydrolysis of the chloromethyl group can yield the corresponding alcohol, (2-chloro-3-naphthalenyl)methanol. This transformation can be effected under mild conditions, for example, by using a weak base like sodium bicarbonate in an aqueous solvent mixture to avoid unwanted side reactions.
Table 1: Synthesis of Oxygen-Containing Naphthalene Derivatives
| Target Moiety | Typical Reagents | Product Class |
|---|---|---|
| Ether | Alcohol/Phenol (ROH/ArOH) + Base (e.g., NaH) | (2-Chloro-3-naphthalenyl)methyl ether |
| Ester | Carboxylate Salt (RCOONa) | (2-Chloro-3-naphthalenyl)methyl ester |
| Alcohol | H₂O, NaHCO₃ | (2-Chloro-3-naphthalenyl)methanol |
Nitrogen-containing Naphthalenes (e.g., amines, amides, nitriles)
Nitrogen-based functional groups are prevalent in pharmaceuticals and functional materials, and this compound serves as a convenient precursor for their synthesis.
Amines: Direct alkylation of ammonia, primary amines, or secondary amines provides access to primary, secondary, and tertiary (2-chloro-3-naphthalenyl)methylamines, respectively. libretexts.org The reaction is a standard nucleophilic substitution, though over-alkylation can be a competing process when using ammonia or primary amines. The Gabriel synthesis, involving the reaction with potassium phthalimide followed by hydrolysis, offers a classic alternative for the clean synthesis of the primary amine. libretexts.org
Amides: N-substituted amides can be prepared by using this compound to alkylate a primary or secondary amide. The reaction typically requires a base to deprotonate the amide, generating a more potent nucleophile.
Nitriles: The introduction of a nitrile group (-CN) is achieved through reaction with a cyanide salt, such as sodium or potassium cyanide. This reaction, known as cyanation, not only introduces a versatile functional group—which can be further hydrolyzed to a carboxylic acid or reduced to an amine—but also extends the carbon chain by one atom.
Table 2: Synthesis of Nitrogen-Containing Naphthalene Derivatives
| Target Moiety | Typical Reagents | Product Class |
|---|---|---|
| Amine (Primary) | 1. Potassium Phthalimide; 2. Hydrazine | (2-Chloro-3-naphthalenyl)methanamine |
| Amine (Secondary/Tertiary) | Primary/Secondary Amine (RNH₂/R₂NH) | N-Alkyl-(2-chloro-3-naphthalenyl)methanamine |
| Amide | Amide (RCONH₂) + Base | N-((2-Chloro-3-naphthalenyl)methyl)amide |
| Nitrile | Sodium Cyanide (NaCN) | (2-Chloro-3-naphthalenyl)acetonitrile |
Sulfur and Phosphorus Functionalized Naphthalenes
The reactivity of the chloromethyl group extends to sulfur and phosphorus nucleophiles, enabling the synthesis of a range of organosulfur and organophosphorus compounds.
Sulfur Functionalization: Thioethers (sulfides) are readily prepared by reacting this compound with a thiol (RSH) in the presence of a base, which generates the corresponding thiolate anion (RS⁻). Thiolates are excellent nucleophiles and react efficiently to displace the chloride. msu.edu
Phosphorus Functionalization: The introduction of phosphorus can be achieved through several methods. The Michaelis-Arbuzov reaction, which involves treating the substrate with a trialkyl phosphite (P(OR)₃), is a common method for forming phosphonate esters. Alternatively, reaction with triphenylphosphine (PPh₃) yields a phosphonium (B103445) salt. msu.edu These phosphonium salts are stable crystalline solids and are valuable precursors for Wittig reagents, which are used to convert aldehydes and ketones into alkenes.
Construction of Fused Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The bifunctional nature of this compound makes it a strategic precursor for the synthesis of more complex, fused-ring systems. Both the chloromethyl and the aryl chloride moieties can be engaged in ring-forming reactions. airo.co.in
Intramolecular Cyclization Reactions for Extended Naphthalene Systems
Intramolecular reactions provide a powerful means of constructing new rings onto the existing naphthalene framework. A common strategy is the intramolecular Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This approach involves first substituting the chloromethyl group with a suitable aromatic moiety (e.g., a phenoxy or aniline group). The newly introduced aromatic ring can then be induced to cyclize onto the naphthalene core via an electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid like AlCl₃ or a protic acid, to form a fused polycyclic system. The positions of the chloro and chloromethyl groups are suitable for forming a new six-membered ring.
Intermolecular Annulation Strategies
Intermolecular annulation involves the reaction of this compound with a reagent that brings in multiple atoms to form a new ring. For instance, palladium-catalyzed reactions can be employed to construct larger aromatic systems. While the aryl chloride at the 2-position is relatively unreactive, it can participate in cross-coupling reactions under appropriate catalytic conditions. A synthetic strategy could involve an initial Sₙ2 reaction at the chloromethyl group, followed by a palladium-catalyzed intramolecular C-C bond formation (e.g., Heck reaction) involving the aryl chloride to build a fused ring. Such strategies allow for the regioselective construction of complex polycyclic and heterocyclic architectures. acs.orgacs.orgnih.gov
Information Not Available for this compound
Extensive research has been conducted to gather information on the chemical compound "this compound" focusing on its synthetic applications as a building block in polymerization, multi-component reactions, and catalyst ligand synthesis, as per the specified outline.
Despite a thorough search of available scientific literature and chemical databases, no specific data or research findings were found for "this compound" in the requested contexts:
Polymerization and Macromolecular Synthesis: There is no available information on its use as a precursor for naphthalene-based monomers or its incorporation into polymer backbones.
Multi-component Reactions and Cascade Sequences: No literature was found detailing the role of this specific compound in multi-component reactions or cascade sequences.
Catalyst Ligand Synthesis and Coordination Chemistry: There is no documented use of "this compound" in the synthesis of catalyst ligands or studies related to its coordination chemistry.
Research in these areas has been documented for related compounds such as 1-(chloromethyl)naphthalene, 2-(chloromethyl)naphthalene (B1583795), and other substituted naphthalenes. However, due to the strict focus on "this compound," and the absence of any specific research on this particular molecule within the requested topics, it is not possible to provide the detailed, informative, and scientifically accurate content for the outlined sections.
Therefore, the requested article cannot be generated as there is no scientific basis in the available literature to support the specific applications outlined for "this compound."
Advanced Materials and Supramolecular Chemistry Research Involving 2 Chloro 3 Chloromethyl Naphthalene Scaffolds
Optoelectronic Materials Based on Naphthalene (B1677914) Chromophores
The intrinsic photophysical properties of the naphthalene unit make it an excellent chromophore for optoelectronic applications. nih.gov Naphthalene derivatives are noted for their potential for high quantum yields and excellent photostability, which are critical for the performance and longevity of organic electronic devices. nih.govresearchgate.net The 2-chloro-3-(chloromethyl)naphthalene scaffold serves as a key intermediate for creating customized naphthalene-based materials, where modifications can tune the electronic and optical properties for specific functions. mdpi.com
Fluorescent Naphthalene Derivatives and Quantum Yield Studies
Naphthalene derivatives are a significant class of fluorescent compounds due to their rigid, planar structure and large π-electron conjugated system. nih.govresearchgate.net These characteristics often lead to high fluorescence quantum yields and good photostability. nih.gov The introduction of different functional groups onto the naphthalene core, a process for which this compound is a suitable precursor, can modulate the photophysical properties. mdpi.commdpi.com For instance, the introduction of silyl (B83357) groups can lead to bathochromic shifts (a shift to longer wavelengths) in absorption maxima and an increase in fluorescence intensity. mdpi.com
The fluorescence quantum yield of naphthalene derivatives can be highly sensitive to their environment, such as the polarity of the solvent. This behavior is crucial for developing chemical sensors. Research on certain naphthalimide derivatives demonstrates that quantum efficiency can be very high in nonpolar solvents but decreases significantly as solvent polarity increases. researchgate.net This quenching effect is due to the influence of solvent polarity on the rates of radiative and nonradiative decay. researchgate.net The study of such structure-property relationships is essential for designing fluorescent materials with predictable and optimized performance.
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τs, ns) |
|---|---|---|---|---|
| 1-Methylnaphthalene | 319 | 322 | 0.21 | 48.1 |
| 1-(Trimethylsilyl)naphthalene | 319 | 324 | 0.14 | 45.4 |
| 1-(Triethylsilyl)naphthalene | 319 | 324 | 0.14 | 47.5 |
| 1,4-Bis(trimethylsilyl)naphthalene | 326 | 338 | 0.61 | 13.6 |
Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells (focus on chemical structure design)
The design of molecules for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the precise control of electronic properties, which can be achieved by combining donor (D) and acceptor (A) units within a conjugated framework. rsc.orgnih.gov Naphthalene derivatives are considered excellent candidates for building these organic electronic devices due to their inherent photo-stability and electroactivity. nih.govresearchgate.net The this compound molecule provides a rigid naphthalene core that can be chemically modified to serve as a building block in these complex architectures.
In OLEDs, naphthalene-based polymers have been explored as materials for blue-light emission, a key component for full-color displays. mdpi.com For instance, copolymers incorporating 1,4-naphthalene units have been shown to be promising guest materials in a host-based OLED, achieving blue-color emission. mdpi.com Recent designs for blue emitters have embedded a naphthalene unit into multi-resonance frameworks, which helps to achieve high color purity and fast radiative decay rates, leading to devices with high external quantum efficiencies, some reaching up to 29.3%. nih.gov
In the field of organic solar cells, naphthalene diimides (NDIs) are a critical acceptor functionality used in designing electron transport materials. rsc.org The NDI core offers strong electron-accepting properties and functional diversity, allowing for substitutions that improve solubility and tune electronic levels. rsc.org Theoretical studies on novel V-shaped naphthalene diimide-based chromophores and other derivatives show that modifying the acceptor and π-spacer units can reduce the energy gap and broaden the absorption spectrum, which is crucial for enhancing power conversion efficiency. nih.govbohrium.com These design principles demonstrate how a precursor like this compound can be foundational in creating the next generation of materials for solar energy conversion. bohrium.com
Self-assembly and Supramolecular Structures Derived from this compound
Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. The this compound scaffold is an attractive component for supramolecular chemistry due to its rigid aromatic structure, which facilitates predictable self-assembly, and its reactive sites, which allow for the synthesis of larger, tailored building blocks. researchgate.netthieme-connect.de
Crystal Engineering and Non-covalent Interactions
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgchemrxiv.org Non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding are the primary tools used to guide the self-assembly of molecules into ordered crystalline architectures. chemrxiv.orgacs.org
The this compound molecule contains several features relevant to crystal engineering. The naphthalene ring itself is a prime candidate for π-π stacking interactions, while the chlorine atom can participate in halogen bonding. rsc.org Halogen bonding is a directional interaction between a halogen atom and a Lewis base, and it has become a powerful tool in the construction of supramolecular assemblies. chemrxiv.org Studies on perfluorohalogenated naphthalenes reveal that interactions involving halogens, in cooperation with π-hole stacking, can dictate the crystal packing. rsc.orgchemrxiv.org These interactions are primarily governed by electrostatic and dispersion forces. rsc.orgchemrxiv.org By modifying this compound with other functional groups, a diverse range of non-covalent interactions can be programmed into the molecule to direct its assembly into specific 2D or 3D structures. nih.gov
| Interaction Type | Description | Relevance to Naphthalene Scaffolds |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | The naphthalene core provides a large, flat surface ideal for strong π-π interactions, promoting stacking arrangements. acs.org |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Derivatives of the scaffold can be synthesized to include H-bond donors/acceptors (e.g., amides, carboxyl groups) to direct assembly. acs.org |
| Halogen Bonding | A directional interaction where a halogen atom acts as an electrophilic species (σ-hole). rsc.org | The chlorine atom on the naphthalene ring can act as a halogen bond donor, guiding the formation of specific crystal structures. rsc.orgchemrxiv.org |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall stability of the crystal lattice in all naphthalene-based structures. |
Host-Guest Chemistry Applications
Host-guest chemistry focuses on designing "host" molecules that contain a cavity capable of binding a "guest" molecule or ion. researchsummit.ie Macrocycles based on naphthalene units are of great interest in this field because their π-rich structures and strong fluorescence emission make them suitable for sensing applications. rsc.org The synthesis of larger, shaped molecules from smaller building blocks is a common strategy, and this compound serves as a potential starting material for creating segments of these larger host structures.
Recently, water-soluble naphthalene-based macrocycles, such as prismarenes and naphthotubes, have been developed. researchgate.netacs.org These hosts can possess deep, well-defined cavities capable of encapsulating guest molecules in aqueous solutions. acs.org For example, one water-soluble naphthalene-based macrocycle was shown to bind cationic guests with high association constants (10⁶–10⁷ M⁻¹). rsc.orgrsc.org The functionalization of these macrocycles, for instance with carboxylato groups on the rims, is key to their water solubility and binding properties. rsc.org The reactive handles on this compound provide a synthetic route to incorporate the naphthalene unit into such complex macrocyclic hosts designed for molecular recognition and sensing.
Future Research Directions and Emerging Trends in Naphthalene Chemistry
Development of Novel Synthetic Routes to 2-Chloro-3-(chloromethyl)naphthalene Analogues
While classical methods for synthesizing functionalized naphthalenes, such as electrophilic aromatic substitution, are well-established, they can sometimes lack precise regiocontrol. nih.govlibretexts.org Future research is increasingly directed towards innovative strategies that offer greater efficiency and selectivity in producing analogues of this compound.
One emerging trend is the use of "skeletal editing," where atoms within a heterocyclic ring are transmuted to form new carbocyclic systems. nih.gov A notable example is the nitrogen-to-carbon transmutation of isoquinolines using an inexpensive phosphonium (B103445) ylide as the carbon source. nih.gov This method proceeds through a triene intermediate that undergoes 6π-electrocyclization to furnish a wide range of substituted naphthalenes. nih.gov Applying this logic to appropriately substituted isoquinolines could provide a novel and regioselective route to complex naphthalene (B1677914) scaffolds related to the target compound.
Another area of development involves refining the synthesis of precursors. For instance, the conversion of 1-aryl methanol (B129727) derivatives to their corresponding chloromethyl compounds can be achieved with high efficiency using thionyl chloride at controlled temperatures. chemicalbook.com Research into milder reagents and conditions for such transformations will be crucial for synthesizing sensitive or complex analogues. The synthesis of bis-naphthalimide derivatives, which often involves reactions with precursors like 1,8-naphthalic anhydride, highlights the modular approach to building complex naphthalene-based structures. researchgate.net
| Synthetic Strategy | Key Reagents/Conditions | Potential Application/Advantage | Reference |
| N-to-C Skeletal Editing | Isoquinoline precursors, Phosphonium ylide | High regioselectivity for polysubstituted naphthalenes. | nih.gov |
| Chloromethylation of Alcohols | Aryl methanols, Thionyl chloride (SOCl₂) | Standard, efficient conversion of alcohol to chloride. | chemicalbook.com |
| Functionalization of Anhydrides | 1,8-Naphthalic anhydride, Amines/Diamines | Modular synthesis of complex imide- and amide-based analogues. | researchgate.net |
Exploration of Unconventional Reactivity Pathways
The dual reactivity of the chloromethyl group and the chlorinated naphthalene core opens the door to unconventional reaction pathways that go beyond simple nucleophilic substitution. A significant area of emerging research is the catalytic dearomatization of naphthalene derivatives. acs.orgacs.org
Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives has been shown to produce functionalized alicyclic compounds in excellent yields. acs.orgacs.org This reaction proceeds through the formation of an η³-benzylpalladium intermediate, which activates the aromatic system toward nucleophilic attack. acs.org This strategy allows for the efficient transformation of the stable aromatic naphthalene ring into ortho- or para-substituted carbocycles under mild conditions, a transformation that is otherwise challenging. acs.orgacs.org The reaction is sensitive to substitution on the naphthalene ring; for example, a meta-methyl group can introduce steric hindrance that reduces yield. acs.org
Furthermore, the naphthalene moiety itself can act as a catalyst for other reactions, such as in the naphthalene-catalyzed lithiation of certain substrates, which enables subsequent reactions with various electrophiles. researchgate.net The electrochemical reduction of chlorinated compounds can also be mediated by naphthalene radical anions, suggesting a role for this compound in novel redox processes for dechlorination. nih.gov
Integration into Advanced Catalytic Systems
The unique electronic and structural features of this compound and its analogues make them promising candidates for integration into advanced catalytic systems, both as substrates for generating valuable products and as ligands or precursors for catalysts themselves.
Palladium catalysis is a dominant theme, with ligand choice being critical for controlling reaction outcomes. chemicalbook.comacs.orgacs.org For example, in the reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles, a sterically bulky palladium ligand can direct the reaction to the para-position, while a less bulky ligand favors ortho-acylation. chemicalbook.com The development of catalysts for the dearomatization of chloromethyl naphthalenes is a key research area. acs.orgacs.org
Beyond palladium, other transition metals are being explored. Nickel catalysts bearing N-heterocyclic carbene ligands have shown effectiveness in the polymerization of related chlorothiophenes, suggesting a potential application in creating novel polymers from chloronaphthalene monomers. nih.gov Additionally, ruthenium-based catalysts have been developed for the oxidation of carbon-halogen bonds, including the C-Cl bond in 1-(chloromethyl)naphthalene, using water as the oxidant to produce aldehydes or ketones. acs.org This represents a green and atom-economical approach to functional group interconversion. acs.org
| Catalyst System | Reaction Type | Substrate/Analogue Example | Key Finding | Reference |
| Pd(PPh₃)₄ | Nucleophilic Dearomatization | Chloromethyl naphthalene derivatives | Forms η³-benzylpalladium intermediates to enable carbocycle synthesis. | acs.orgacs.org |
| NiCl₂(dppe) / NHC-Ni | C-H Functionalization Polymerization | 2-Chloro-3-substituted thiophenes | N-heterocyclic carbene (NHC) ligands are effective for polymerizing chloro-aromatics. | nih.gov |
| Ru-based pincer complex | Catalytic Oxidation of C-Cl bond | 1-(Chloromethyl)naphthalene | Enables oxidation of the C-Cl bond to a carbonyl using water as the oxidant. | acs.org |
| Pd catalyst with bulky/small ligands | Regioselective Acylation | 1-(Chloromethyl)naphthalenes | Ligand choice controls regioselectivity between ortho and para products. | chemicalbook.com |
Theoretical Prediction of Novel Applications
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and potential applications of novel compounds, including analogues of this compound. Density Functional Theory (DFT) calculations are particularly powerful for studying the electronic properties of halogenated aromatic systems. nih.gov
Such studies can predict how substituents influence the electronic structure, which is crucial for designing molecules with specific optical or electronic properties for use in materials science. nih.govmdpi.com For example, theoretical investigations into core-chlorinated naphthalene diimides (NDIs) help in understanding their polymorphic behavior and potential as n-type organic semiconductors. mdpi.com The introduction of electron-withdrawing groups like chlorine atoms can improve the air stability of such materials. mdpi.com
Computational studies on perfluorohalogenated naphthalenes have revealed unique intermolecular interactions, such as π-hole stacking, which are substantially enhanced compared to benzene (B151609) analogues. rsc.org These theoretically predicted interactions are critical for crystal engineering and the design of new organic crystalline materials. rsc.org Similarly, theoretical calculations can model the adsorption behavior of naphthalene derivatives onto surfaces, providing insight into their environmental fate and potential use in sensor or remediation technologies. nih.gov
| Theoretical Method | System Studied | Predicted Property / Application | Reference |
| Density Functional Theory (DFT) | Substituted Naphthalene Derivatives | Substituent effects on electronic properties (SESE values). | nih.gov |
| DFT and Thermal Analysis | Core-chlorinated Naphthalene Diimides | Crystal packing, polymorphism, and suitability as organic semiconductors. | mdpi.com |
| Computational Chemistry | Perfluorohalogenated Naphthalenes | Enhanced π-hole and σ-hole bonding for crystal engineering. | rsc.org |
| Molecular Modeling | Naphthalene Derivatives on HDPE | Adsorption mechanisms (dispersion forces, H-bonding) for environmental fate analysis. | nih.gov |
Sustainable and Biocatalytic Approaches in Halogenated Naphthalene Chemistry
A major emerging trend in chemical synthesis is the shift towards more sustainable and environmentally benign processes. In halogenated naphthalene chemistry, this involves both green chemical methods and the harnessing of enzymes for biocatalysis.
Biocatalysis offers unparalleled selectivity in chemical transformations. Flavin-dependent halogenase (Fl-Hal) enzymes, for instance, can perform highly regioselective halogenation of aromatic compounds, including naphthalene derivatives, at positions that are difficult to access through traditional synthesis. tandfonline.comrsc.org Research is focused on identifying and engineering more robust halogenases, such as those from thermophilic organisms, which exhibit higher stability and reaction rates suitable for industrial applications. rsc.org These enzymatic methods can be integrated with traditional chemistry, such as palladium-catalyzed cross-coupling, in one-pot reactions to create complex molecules efficiently. rsc.org
Beyond halogenation, other enzymes like Rieske oxygenases are being studied for their ability to perform precise C-H bond functionalization, such as converting methyl groups to formyl groups on complex scaffolds. nih.gov In the context of environmental sustainability, significant research is dedicated to the microbial degradation of naphthalenes. nih.gov Understanding the metabolic pathways and enzymes that microbes use to break down these compounds is crucial for developing effective bioremediation strategies for contaminated sites. nih.gov This represents a sustainable alternative to conventional physical and chemical cleanup methods. nih.gov The use of biocatalytic reductions with ene-reductases and alcohol dehydrogenases is another green approach being explored to enhance the sustainability of fragrance synthesis, which could be applied to naphthalene-based derivatives. rsc.org
Q & A
Q. Table 1. Inclusion Criteria for Health Effects Studies (Adapted from Table B-1)
| Category | Parameters |
|---|---|
| Species | Humans, rodents (rats/mice), non-human primates |
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Mortality, respiratory effects, hepatic damage, genotoxicity, carcinogenicity |
Q. Table 2. Risk of Bias Assessment Metrics (Adapted from Table C-7)
| Criterion | High-Quality Study Indicators |
|---|---|
| Dose randomization | Yes (e.g., block randomization via computer-generated sequences) |
| Allocation concealment | Yes (e.g., sealed opaque envelopes) |
| Outcome blinding | Yes (e.g., histopathology reviewed by masked assessors) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
